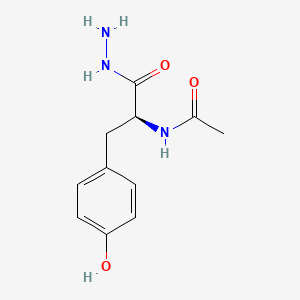

Ac-Tyr-Nhnh2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ac-Tyr-Nhnh2, also known as N-Acetyl-L-tyrosine hydrazide or Acetyl-L-tyrosine amide, is a chemical compound with the molecular formula C11H15N3O3 . It is used for research and development purposes .

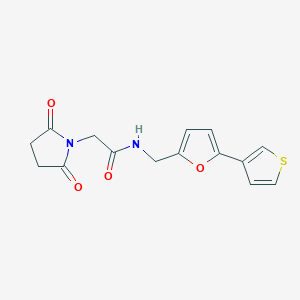

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H15N3O3 . It has a molecular weight of 237.26 . The exact structure can be found in various chemical databases .Scientific Research Applications

Electrochemical Sensing

Research by Madrakian et al. (2014) demonstrated the use of Ac-Tyr-NHnh2 in developing an electrochemical sensor for the simultaneous determination of tyrosine, acetaminophen, and ascorbic acid. This sensor utilized a gold nanoparticles/multiwalled carbon nanotube nanocomposite, exhibiting excellent electrochemical catalytic activities and significantly decreasing oxidation overpotentials (Madrakian, Haghshenas, & Afkhami, 2014).

Peptide Transporter Research

In the study of the mammalian intestinal peptide transporter PepT1, Meredith et al. (2000) included this compound as part of their investigation into the binding affinities of various amino-acid and peptide derivatives. This research provides insight into the molecular interactions important for the transport of peptides in biological systems (Meredith, Temple, Guha, Sword, Boyd, Collier, Morgan, & Bailey, 2000).

Spectroscopy in Peptide Analysis

Schwing et al. (2012) conducted a study involving this compound in the field of spectroscopy. They used combined IR/UV spectroscopy to analyze isolated tripeptide model systems, contributing to the understanding of intrinsic structural properties of bioactive molecules (Schwing, Fricke, Bartl, Polkowska, Schrader, & Gerhards, 2012).

Peptide Synthesis Research

A study by Kuo et al. (2016) on the enzymatic synthesis of peptides showcased the use of this compound. They synthesized a dipeptide with ACE inhibitor activity, providing insights into the potential of enzyme-catalyzed peptide synthesis in aqueous phases (Kuo, Lin, Chien, Tsai, Liu, & Shieh, 2016).

Ion-Peptide Interactions

Ishiuchi et al. (2019) investigated ion-peptide interactions between alkali metal ions and Ac-Tyr-NHMe, a peptide resembling a portion of the selectivity filter in potassium channels. This research contributes to the understanding of ion mobility and selectivity in biological systems (Ishiuchi, Sasaki, Lisy, & Fujii, 2019).

Safety and Hazards

According to the safety data sheet, Ac-Tyr-Nhnh2 should be used only for research and development and not for medicinal or household use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide , is a synthetic peptide that has been studied for its interaction with various enzymes. The primary target of this compound is the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.

Mode of Action

This compound interacts with pepsin through a process of hydrolysis and transpeptidation . Hydrolysis involves the breaking of a bond in a molecule using water, while transpeptidation is a chemical reaction that results in the transfer of an amino acid residue from one peptide to another. The mode of action of pepsin on this compound has been studied, revealing that in addition to hydrolysis at a peptide bond, the substrates are subjected to a transpeptidation reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of tyrosine, an aromatic amino acid. Tyrosine can be synthesized via two alternative routes by a key regulatory TyrA family enzyme, prephenate or arogenate dehydrogenase . The molecular foundation underlying the evolution of the alternative Tyr pathway is currently unknown .

Pharmacokinetics

A study has calculated the coefficients of the permeation of this compound through a lipid bilayer, which is a crucial aspect of its bioavailability .

Result of Action

Given its interaction with pepsin, it can be inferred that this compound may influence protein digestion and the synthesis of tyrosine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of pepsin, and thus the interaction between pepsin and this compound . Furthermore, the permeation of this compound through a lipid bilayer can be influenced by factors such as temperature and the presence of other molecules .

Properties

IUPAC Name |

N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZZRSWETKBGET-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)

![Methyl 3-({[6-(4-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2751738.png)